Tri-tert-butyl(prop-2-yn-1-yl)stannane
Description
Tri-tert-butyl(prop-2-yn-1-yl)stannane is an organotin compound characterized by a central tin atom bonded to three tert-butyl groups and a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₁₃H₂₅Sn, with a molecular weight of approximately 298.04 g/mol. The tert-butyl groups confer steric bulk, influencing the compound’s reactivity and stability, while the propargyl group introduces alkyne functionality, enabling participation in click chemistry or cross-coupling reactions.
Properties
CAS No. |
111708-20-4 |
|---|---|
Molecular Formula |
C15H30Sn |
Molecular Weight |
329.11 g/mol |
IUPAC Name |
tritert-butyl(prop-2-ynyl)stannane |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-4(2)3;1-3-2;/h3*1-3H3;1H,2H2; |
InChI Key |
ABMANHGKLXUFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](CC#C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Tri-tert-butyl(prop-2-yn-1-yl)stannane can be synthesized through the reaction of propyne with tri-tert-butylchlorostannane. The reaction typically requires a suitable solvent and catalyst to proceed efficiently. The general reaction scheme is as follows:
Propyne+Tri-tert-butylchlorostannane→this compound
The reaction conditions often involve the use of an inert atmosphere (e.g., nitrogen or argon) and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
Tri-tert-butyl(prop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound is often used in substitution reactions, particularly in the formation of carbon-tin bonds. Common reagents include halides and other electrophiles.
Coupling Reactions: It is frequently used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tri-tert-butyl(prop-2-yn-1-yl)stannane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin and carbon-carbon bonds.
Biology: This compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tri-tert-butyl(prop-2-yn-1-yl)stannane exerts its effects involves the formation of carbon-tin bonds. This compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, it forms carbon-carbon bonds through the transfer of the prop-2-yn-1-yl group .
Comparison with Similar Compounds
The following analysis compares Tri-tert-butyl(prop-2-yn-1-yl)stannane with structurally analogous organotin compounds, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Comparisons
Key Differences :
- Reactivity : The propargyl group in this compound allows for alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas trifluoropropenyl derivatives exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing effects.
- Stability: Fluorinated stannanes (e.g., tributylfluoro-stannane polymers) demonstrate superior thermal stability compared to non-fluorinated analogs, making them suitable for industrial applications.
- Toxicity : Propargyl-substituted stannanes are generally more toxic than fluorinated variants, limiting their use in biological systems.
Research Findings
- Synthetic Utility : this compound has been utilized in Stille coupling reactions, though its bulky tert-butyl groups reduce reaction rates compared to trimethyl- or triphenylstannane analogs. This steric hindrance, however, minimizes unwanted side reactions.
- Environmental Impact : Fluorinated stannanes (e.g., tris(tridecafluorooctyl)stannane) persist in ecosystems due to fluorine’s inertness, whereas propargyl-substituted stannanes degrade faster but release toxic tin byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
